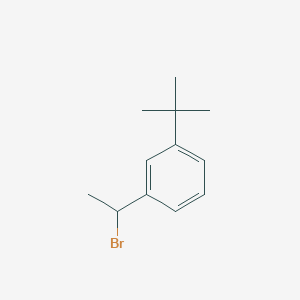
1-(1-Bromoethyl)-3-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromoethyl)-3-tert-butylbenzene is an organic compound belonging to the class of alkyl halides It features a benzene ring substituted with a bromoethyl group and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-tert-butylbenzene can be synthesized through the bromination of 3-tert-butylstyrene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3-tert-butylstyrene in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using industrial-scale distillation columns.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromoethyl)-3-tert-butylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Cyanoethyl)-3-tert-butylbenzene.
Elimination Reactions: Formation of 3-tert-butylstyrene.
Oxidation Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Carboxyethyl)-3-tert-butylbenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active compounds.
Medicine: Explored for its potential as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromoethyl)-3-tert-butylbenzene involves its reactivity as an alkyl halide. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
1-(1-Bromoethyl)-3-tert-butylbenzene can be compared with other similar compounds such as:
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-2-methylbenzene: A compound with a bromine atom and a methyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of both a bromoethyl group and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
155734-75-1 |
|---|---|
Fórmula molecular |
C12H17Br |
Peso molecular |
241.17 g/mol |
Nombre IUPAC |
1-(1-bromoethyl)-3-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,1-4H3 |
Clave InChI |
QEISRFVBPFFHKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


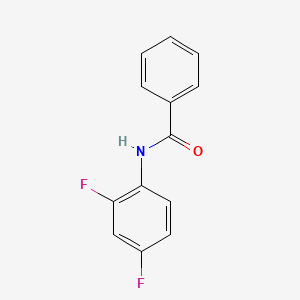
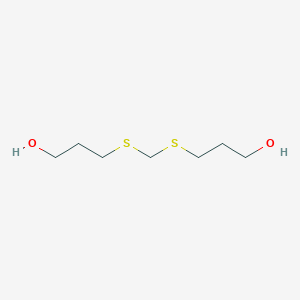
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

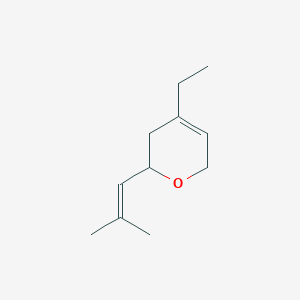
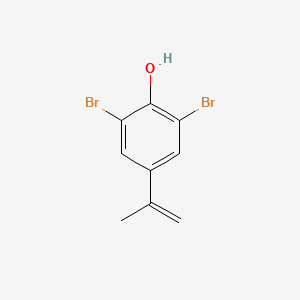
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
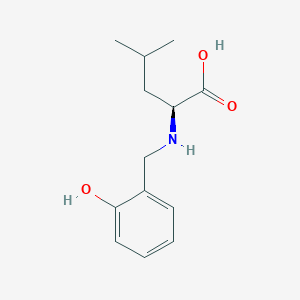
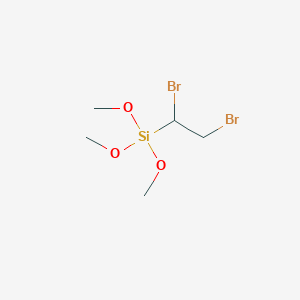
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
